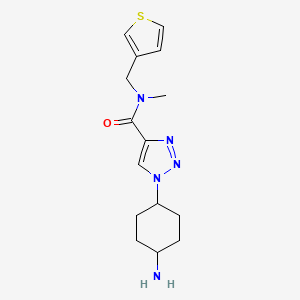

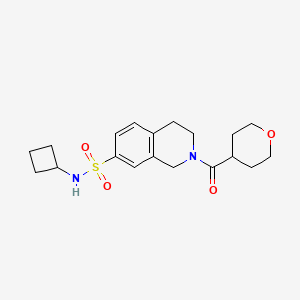

![molecular formula C16H20ClNO4 B5571596 1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid](/img/structure/B5571596.png)

1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid" belongs to a class of organic molecules that are studied for their potential pharmaceutical applications. Similar compounds have been synthesized and analyzed for their antibacterial activity, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of chloro- and hydroxy-substituted cyclic amino groups with various carboxylic acids or their derivatives. For example, the synthesis of pyridonecarboxylic acids as antibacterial agents involves the preparation of compounds with amino- and/or hydroxy-substituted cyclic amino groups at certain positions, demonstrating the utility of these groups in medicinal chemistry (Egawa et al., 1984).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction and NMR studies to confirm the absolute configurations of key intermediates in the synthesis process. For instance, the synthesis of a functionalized cyclohexene skeleton was confirmed by two-dimensional NMR studies, highlighting the importance of structural analysis in organic synthesis (Cong & Yao, 2006).

Chemical Reactions and Properties

Chemical transformations of related compounds, such as 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, involve reduction and acetylation reactions. These methods allow for the development of further chemical conversions, indicating the reactive flexibility of these molecules (Vasin et al., 2013).

Physical Properties Analysis

Physical properties such as thermal stability, solubility, and crystallinity can be characterized using techniques like thermal analysis, FTIR spectroscopy, and X-ray diffraction. For example, the study of 3-chloro-4-hydroxyphenylacetic acid salts with amines provided insights into the thermal stability and intermolecular interactions of these compounds (Tchibouanga & Jacobs, 2023).

Chemical Properties Analysis

The chemical properties of similar compounds are often determined by their reactivity in various organic reactions, including cycloadditions, rearrangements, and protective group strategies. For instance, the synthesis of β-amino acids through 1,3-dipolar cycloadditions highlights the versatility of these compounds in organic synthesis (Bach et al., 1994).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Drug Synthesis

Research on pyridonecarboxylic acids as antibacterial agents highlights the synthesis and antibacterial activity of various compounds with structural similarities to 1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid. These studies have led to the identification of compounds with significant antibacterial properties, suggesting the potential use of related compounds in developing new antibacterial drugs. For example, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues demonstrated enhanced antibacterial activity, indicative of the potential pharmaceutical applications of such compounds (Egawa et al., 1984).

Synthesis of Potential Anticancer Agents

Another area of research involves the synthesis of compounds with potential anticancer properties. For instance, the study on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines involved hydrolysis and chemical transformations leading to compounds evaluated for their effects on cell proliferation and survival in cancer models. These findings underscore the relevance of chemical synthesis in generating novel compounds for anticancer evaluation (Temple et al., 1983).

Chemical Transformations and Luminescence Studies

Research on 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives explores the synthesis and chemical transformations of these compounds. Such studies not only contribute to understanding the chemical properties of these molecules but also pave the way for the development of derivatives with specific luminescent and complex-forming properties, which could be useful in analytical chemistry and materials science (Vasin et al., 2013).

Environmental and Green Chemistry Applications

The development of environmentally benign chemical processes is another important application. For instance, the use of TEMPO-catalyzed alcohol oxidation systems showcases an approach to oxidizing alcohols to carbonyl compounds using recyclable reagents in environmentally friendly solvents. This method exemplifies the application of similar chemical structures in creating more sustainable and less hazardous chemical processes (Li & Zhang, 2009).

Eigenschaften

IUPAC Name |

1-[2-(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-2-16(15(21)22)6-3-7-18(10-16)14(20)9-11-4-5-13(19)12(17)8-11/h4-5,8,19H,2-3,6-7,9-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFDGKFWRRBZMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)CC2=CC(=C(C=C2)O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)

![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)

![2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571555.png)

![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)

![4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5571569.png)

![N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5571575.png)

![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)